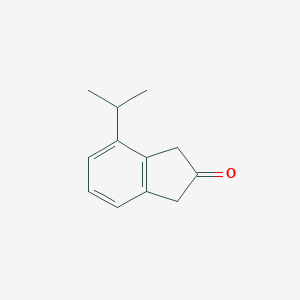
4-Isopropyl-1H-inden-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-1H-inden-2(3H)-one is an organic compound belonging to the indanone family Indanones are characterized by a fused bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring The presence of an isopropyl group at the fourth position of the indanone ring system distinguishes this compound from other indanones
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1H-inden-2(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts acylation of isopropylbenzene with succinic anhydride, followed by cyclization to form the indanone structure. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact.
化学反応の分析
Types of Reactions: 4-Isopropyl-1H-inden-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to 4-isopropyl-2-indanone-1-carboxylic acid.
Reduction: Reduction yields 4-isopropyl-2-indanol.
Substitution: Halogenated derivatives such as 4-isopropyl-5-bromo-2-indanone can be formed.
科学的研究の応用
4-Isopropyl-1H-inden-2(3H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-Isopropyl-1H-inden-2(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, indanone derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
類似化合物との比較
Indane-1,3-dione: Similar in structure but with a different functional group arrangement, leading to distinct reactivity and applications.
2-Indanone: Lacks the isopropyl group, resulting in different chemical properties and biological activities.
4-Methyl-2-indanone: Similar structure with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness: 4-Isopropyl-1H-inden-2(3H)-one’s unique structural features, such as the isopropyl group, confer specific reactivity patterns and biological activities that distinguish it from other indanones. Its versatility in undergoing various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
特性
CAS番号 |
152685-99-9 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
4-propan-2-yl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C12H14O/c1-8(2)11-5-3-4-9-6-10(13)7-12(9)11/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
QUDWUXHMYKVYIY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC2=C1CC(=O)C2 |
正規SMILES |
CC(C)C1=CC=CC2=C1CC(=O)C2 |
同義語 |
2H-Inden-2-one,1,3-dihydro-4-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















